molecular formula C15H11N7O3S B11058076 2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]-N'~1~-(4-nitrophenyl)acetohydrazide

2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]-N'~1~-(4-nitrophenyl)acetohydrazide

Cat. No.: B11058076
M. Wt: 369.4 g/mol
InChI Key: FXZVGBPJCUTSBJ-UHFFFAOYSA-N
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Description

2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]-N’~1~-(4-nitrophenyl)acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino and cyano groups, a sulfanyl linkage, and an acetohydrazide moiety attached to a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]-N’~1~-(4-nitrophenyl)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring is synthesized through a multi-step process involving the condensation of appropriate aldehydes and nitriles.

    Introduction of amino and cyano groups: The amino and cyano groups are introduced via nucleophilic substitution reactions.

    Formation of the sulfanyl linkage: The sulfanyl linkage is formed by reacting the pyridine derivative with a thiol compound under basic conditions.

    Attachment of the acetohydrazide moiety: The acetohydrazide moiety is introduced through a condensation reaction with hydrazine derivatives.

    Final coupling with the nitrophenyl group: The final step involves coupling the intermediate compound with a nitrophenyl derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]-N’~1~-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the nitrophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated compounds, nucleophiles (e.g., amines, thiols), and solvents like dichloromethane or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine and nitrophenyl derivatives.

Scientific Research Applications

2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]-N’~1~-(4-nitrophenyl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]-N’~1~-(4-nitrophenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of amino, cyano, and nitro groups allows for multiple interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]-N’~1~-(4-nitrophenyl)acetohydrazide is unique due to its specific combination of functional groups and structural features. The presence of both amino and nitro groups, along with the sulfanyl linkage and acetohydrazide moiety, provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H11N7O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N'-(4-nitrophenyl)acetohydrazide

InChI

InChI=1S/C15H11N7O3S/c16-6-9-5-10(7-17)15(19-14(9)18)26-8-13(23)21-20-11-1-3-12(4-2-11)22(24)25/h1-5,20H,8H2,(H2,18,19)(H,21,23)

InChI Key

FXZVGBPJCUTSBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NNC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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